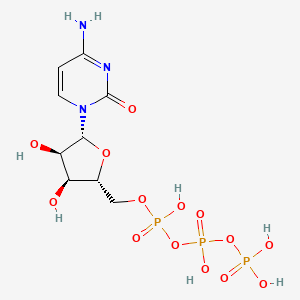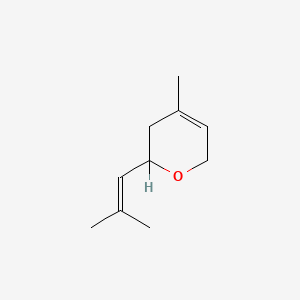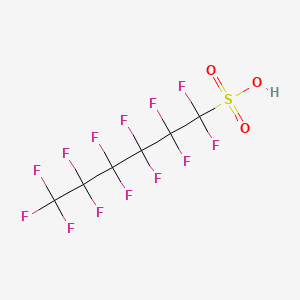![molecular formula C16H18N4O2S B1199228 (1E)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1199228.png)
(1E)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-19063 is a member of quinolines.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Studies have explored the synthesis of various quinoline derivatives, including methods for creating pyrroloquinoline diones. These techniques involve oxidation reactions and modifications to enhance stability and reactivity (Medvedeva, Plaksina, & Shikhaliev, 2015).
Structural Analogues : Research into the synthesis of structural analogues of certain quinoline derivatives, emphasizing the understanding of their chemical structures and properties, has been conducted. These studies involve NMR and mass spectrometry for structural confirmation (Lescheva, Medvedeva, & Shikhaliev, 2014).
Polymorphic Studies : Investigations into the polymorphic modifications of quinoline derivatives have been carried out, focusing on their structural differences and implications for their pharmacological properties (Shishkina et al., 2018).
Potential Biological Activities
Protein Kinase Inhibitory Properties : Quinoline derivatives have been studied for their inhibitory activity against protein kinases, an area of interest for potential therapeutic applications (Novichikhina et al., 2020).
Anticoagulant Activity : Some quinoline derivatives have been synthesized and evaluated for their inhibitory activity against blood coagulation factors, suggesting potential medical applications in the area of anticoagulation (Novichikhina et al., 2020).
Antibacterial Activities : There have been studies on the synthesis and evaluation of quinoline derivatives for antibacterial activities, indicating their potential use in treating infections (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).
Antitumor Evaluation : Quinoline derivatives have also been the subject of research for their antitumor properties, with studies focusing on synthesizing new compounds and evaluating their efficacy in cancer treatment (Helissey, Cros, & Giorgi-Renault, 1994).
properties
Product Name |
(1E)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone |
|---|---|
Molecular Formula |
C16H18N4O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)iminothiourea |
InChI |
InChI=1S/C16H18N4O2S/c1-8-7-16(2,3)20-13-10(8)5-9(22-4)6-11(13)12(14(20)21)18-19-15(17)23/h5-7,21H,1-4H3,(H2,17,23) |
InChI Key |
NMPRKKRYIYTRDX-UHFFFAOYSA-N |
SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC(=S)N)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC(=S)N)(C)C |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



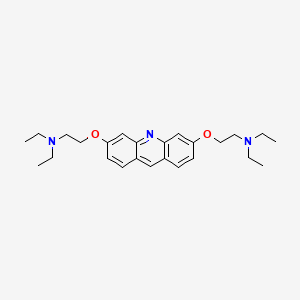
![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
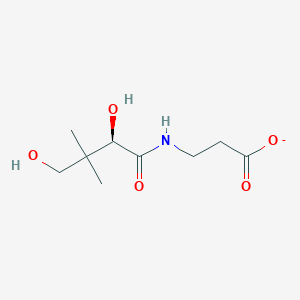

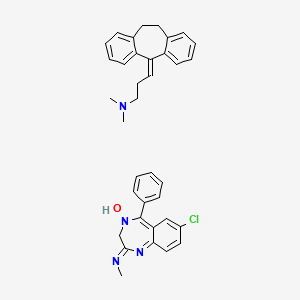
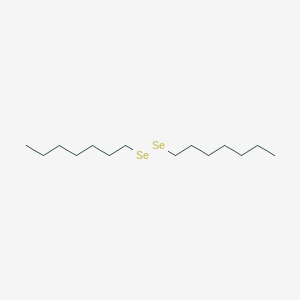
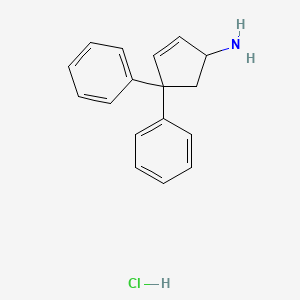
![[(1aR,2R,3R,3aR,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate](/img/structure/B1199160.png)

